

Characterization of Azido-PEG4-amido-PEG4-Boc by NMR and mass spectrometry

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Compound of Interest

Compound Name: Azido-PEG4-amido-PEG4-Boc

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A Comparative Guide to the Characterization of Azido-PEG4-amido-PEG4-Boc

For Researchers, Scientists, and Drug Development Professionals

The bifunctional linker **Azido-PEG4-amido-PEG4-Boc** is a cornerstone in modern drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Its structure incorporates a terminal azide for click chemistry, a hydrophilic polyethylene glycol (PEG) spacer to improve solubility, an amide linkage, and a Boc-protected amine for further conjugation after deprotection.[1][2] Accurate structural confirmation and purity assessment are critical before its use in complex syntheses.

This guide provides a comparative analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for **Azido-PEG4-amido-PEG4-Boc**, supported by detailed experimental protocols for its characterization.

Data Presentation: Spectroscopic Signature

The following tables summarize the key expected spectroscopic data for **Azido-PEG4-amido-PEG4-Boc**. This data serves as a benchmark for researchers to compare against their experimental results, ensuring the identity and purity of their material.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)



Assignment	Expected Chemical Shift (δ, ppm)	Multiplicity	Integration	Description
Boc Group	~1.45	Singlet	9Н	Protons of the three methyl groups in the tert-butyl moiety. [3][4]
PEG Backbone	~3.55 - 3.70	Multiplet	28H	Overlapping signals from the - O-CH ₂ -CH ₂ -O- repeating units of the two PEG4 linkers.[5][6]
-CH2-N3	~3.40	Triplet	2H	Protons on the carbon adjacent to the electronwithdrawing azide group.[7]
-CH2-NH(Boc)	~3.35	Multiplet	2H	Protons on the carbon adjacent to the Bocprotected nitrogen.
-CH ₂ -NH(Amide)	~3.50	Multiplet	2H	Protons on the carbon adjacent to the amide nitrogen.
-CH2-C(O)-	~3.65	Triplet	2H	Protons on the carbon adjacent to the amide carbonyl.
-NH- (Amide)	~6.5 - 7.5	Broad Singlet	1H	Amide proton signal; position



can be solvent and concentrationdependent.[8]

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

Assignment	Expected Chemical Shift (δ, ppm)	Description
Boc C=O	~156.0	Carbonyl carbon of the Boc protecting group.[9][10][11]
Amide C=O	~172.0	Carbonyl carbon of the central amide linkage.
Boc C(CH ₃) ₃	~79.5	Quaternary carbon of the tert- butyl group.[3]
PEG Backbone	~69.0 - 71.0	Multiple overlapping signals from the carbons of the PEG chains.[12][13]
-CH ₂ -N ₃	~50.8	Carbon directly attached to the azide group.
-CH ₂ -NH(Boc)	~40.5	Carbon adjacent to the Boc- protected nitrogen.
Boc C(CH₃)₃	~28.5	Methyl carbons of the tert-butyl group.[3][14]

Table 3: High-Resolution Mass Spectrometry (HRMS) Data (ESI+)



Ion Species	Chemical Formula	Calculated m/z
[M+H]+	C21H41N5O7	476.3028
[M+Na] ⁺	C21H40N5NaO7	498.2847
[M+K]+	C21H40KN5O7	514.2587
[M-Boc+H]+	C16H33N5O5	376.2503
[M-N ₂ +H]+	C21H41N3O7	448.3021

Note: The molecular formula is $C_{21}H_{40}N_5O_7$. Fragmentation involving the loss of the Boc group (-100 Da) or loss of N_2 from the azide group (-28 Da) are common observations.[15][16][17]

Experimental Protocols

Detailed methodologies are provided below to ensure reproducible and high-quality data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Accurately weigh 5-10 mg of Azido-PEG4-amido-PEG4-Boc.
 - Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃). Other deuterated solvents like DMSO-d₆ or MeOD can be used based on sample solubility, but chemical shifts will vary.
 - Ensure the sample is fully dissolved, then transfer the solution to a 5 mm NMR tube.[3][18]
- ¹H NMR Acquisition:
 - Spectrometer: 400 MHz or higher for optimal resolution.
 - Scans: Acquire 16-32 scans to achieve a good signal-to-noise ratio.
 - Relaxation Delay: Use a relaxation delay (d1) of 1-2 seconds.



- Pulse Angle: A 30-degree pulse angle is standard.
- Referencing: Calibrate the chemical shift scale to the residual solvent peak (CDCl₃ at 7.26 ppm).
- ¹³C NMR Acquisition:
 - Spectrometer: 100 MHz or higher.
 - Scans: Acquire a sufficient number of scans (typically 1024 or more) due to the low natural abundance of ¹³C.
 - Technique: Use a proton-decoupled experiment to obtain singlets for all carbon signals.
 - o Referencing: Calibrate the chemical shift scale to the solvent peak (CDCl₃ at 77.16 ppm).

High-Resolution Mass Spectrometry (HRMS)

- Sample Preparation:
 - Prepare a stock solution of the sample at 1 mg/mL in a suitable solvent such as methanol or acetonitrile.
 - Dilute the stock solution to a final concentration of 1-10 µg/mL using a 50:50 mixture of acetonitrile and water, often with 0.1% formic acid to promote protonation for positive ion mode.
- Data Acquisition (ESI-TOF or ESI-Orbitrap):
 - Ionization Mode: Use positive electrospray ionization (ESI+) to detect protonated molecules and common adducts ([M+H]+, [M+Na]+).
 - Infusion: Introduce the sample via direct infusion or through an LC system.
 - Mass Range: Set the scan range to m/z 100-1000 to cover the expected molecular ions and potential fragments.

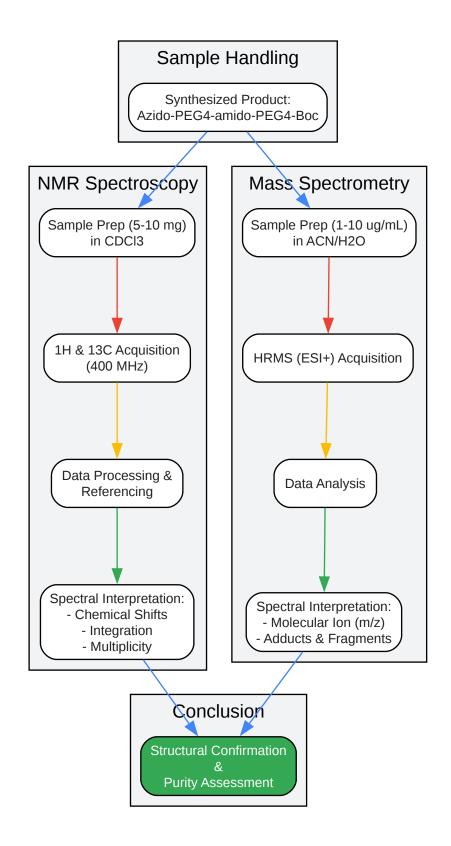


- Calibration: Ensure the instrument is properly calibrated to achieve high mass accuracy (typically < 5 ppm).
- Analysis: Analyze the resulting spectrum to identify the molecular ion peaks and compare the exact masses with the theoretical values.[3]

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the characterization process.

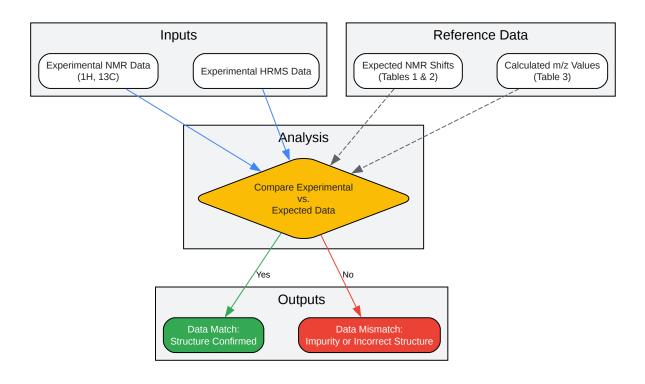




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Caption: Workflow for the spectroscopic characterization of **Azido-PEG4-amido-PEG4-Boc**.





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Caption: Logical relationship for data comparison and structural validation.

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